PU-48

Description

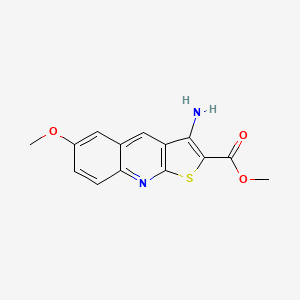

Table 1: Core Structure Composition

| Component | Contribution to Core Structure |

|---|---|

| Quinoline | Benzene fused to pyridine (C₉H₇N) |

| Thiophene | Five-membered aromatic ring with sulfur (C₄H₄S) |

| Fusion Positions | Thiophene attaches at quinoline’s 2 and 3 positions |

The fusion creates a planar, conjugated π-system that enhances stability and facilitates electronic interactions with biological targets. The sulfur atom in the thiophene ring introduces electron-rich regions, influencing reactivity and binding affinity.

Functional Group Configuration: Methoxy, Amino, and Ester Substituents

The compound’s functional groups dictate its physicochemical and biological properties:

Methoxy Group (-OCH₃) at Position 6

- Electronic effects : Electron-donating via resonance, increasing electron density in the quinoline ring.

- Solubility : Enhances hydrophilicity compared to alkyl substituents.

Amino Group (-NH₂) at Position 3

- Hydrogen bonding : Serves as a hydrogen bond donor/acceptor, critical for interactions with urea transporters.

- Basicity : Moderately basic (pKa ~5–7), influencing protonation states under physiological conditions.

Methyl Ester (-COOCH₃) at Position 2

- Bioavailability : Improves membrane permeability compared to carboxylic acids.

- Metabolic stability : Susceptible to enzymatic hydrolysis in vivo, forming the corresponding carboxylic acid.

Table 2: Substituent Effects on Molecular Properties

| Substituent | Position | Key Influence |

|---|---|---|

| Methoxy | 6 | Solubility, electronic modulation |

| Amino | 3 | Hydrogen bonding, biological activity |

| Methyl ester | 2 | Lipophilicity, metabolic stability |

Stereochemical Considerations and Tautomeric Possibilities

Stereochemistry

The compound lacks chiral centers due to its planar, symmetric fused-ring system. No stereoisomers are possible under standard conditions.

Tautomerism

While the amino group could theoretically undergo tautomerism (e.g., imine-enamine shifts), the aromatic stabilization of the quinoline-thiophene system suppresses such equilibria. The amino group remains predominantly in its amine form, as confirmed by spectroscopic studies of analogous thienoquinolines.

Aromaticity and Resonance

The fused rings exhibit full aromaticity, with resonance stabilization energy comparable to isolated quinoline and thiophene systems. Delocalized π-electrons across the thienoquinoline scaffold contribute to its UV-Vis absorption profile, a feature exploited in analytical characterization.

Properties

Molecular Formula |

C14H12N2O3S |

|---|---|

Molecular Weight |

288.32 g/mol |

IUPAC Name |

methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate |

InChI |

InChI=1S/C14H12N2O3S/c1-18-8-3-4-10-7(5-8)6-9-11(15)12(14(17)19-2)20-13(9)16-10/h3-6H,15H2,1-2H3 |

InChI Key |

XRJKHUHLPVGTCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the quinoline ring.

Reduction: Used to reduce specific functional groups, such as nitro groups to amines.

Substitution: Commonly involves the replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as zinc/acetic acid or triphenylphosphine.

Substitution: Conditions often involve the use of catalysts and solvents like dimethylformamide (DMF) or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate has been primarily studied for its role as a diuretic agent . It functions by inhibiting urea transporters (specifically UT-A and UT-B isoforms) in the kidneys, which enhances urine output without significantly disturbing electrolyte balance. This mechanism makes it a promising candidate for treating conditions such as hypertension and edema .

Pharmacological Studies

Research indicates that PU-48 exhibits significant diuretic effects in animal models. In studies where rats were administered varying doses of this compound, results showed a marked increase in urine output compared to control groups. This effect is attributed to the compound's ability to inhibit urea reabsorption in the renal tubules .

Synthesis of Heterocyclic Compounds

In the field of organic chemistry, Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate serves as a valuable building block for synthesizing other heterocyclic compounds. Its unique structural features allow for modifications that can lead to the development of new pharmaceuticals with desired biological activities .

Case Studies

-

Diuretic Efficacy Study :

A study evaluated the pharmacokinetics and tissue distribution of this compound after oral administration in rats. The results indicated that this compound achieved peak plasma concentrations within a specific timeframe and demonstrated effective renal targeting, supporting its potential as a therapeutic agent for fluid management disorders . -

Toxicity Assessment :

Another investigation focused on the toxicity profile of this compound when administered at various doses. The findings revealed that the compound exhibited a favorable safety profile with no significant adverse effects noted at therapeutic doses, further validating its potential for clinical application .

Mechanism of Action

The compound exerts its effects by inhibiting urea transporter proteins, specifically UT-A and UT-B isoforms. These transporters play a crucial role in the urine concentration mechanism by mediating intrarenal urea recycling. By inhibiting these transporters, the compound increases urine output without causing significant electrolyte disturbances .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thienoquinoline Class

PU-48 belongs to a class of thienoquinoline derivatives with modifications influencing UT inhibition efficacy and pharmacokinetic properties. Key analogues include:

Mechanistic and Pharmacokinetic Comparisons

- UT Inhibition Specificity : this compound’s methoxy group at position 6 and carboxylate ester at position 2 optimize binding to UT-A/B, as shown in structure-activity relationship (SAR) studies . In contrast, carboxamide derivatives (e.g., ) may exhibit weaker binding due to altered hydrogen-bonding capacity.

- Plasma Protein Binding : this compound demonstrates consistently high protein binding (90–91%) across species, a trait critical for prolonged circulation . Similar compounds with bulkier substituents (e.g., 4-methoxybenzyl in ) may exhibit variable binding due to steric effects.

- Excretion Profile : this compound’s fecal excretion dominance (58.1%) contrasts with typical renal-excreted diuretics, likely due to its high molecular weight and SNEDDS formulation . Compounds with reduced lipophilicity (e.g., hydroxylated analogues) may shift excretion toward urine.

Biological Activity

Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate, also known as PU-48, is a compound that has garnered attention for its biological activities, particularly as a diuretic and urea transporter inhibitor. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H12N2O3S

- Molecular Weight : 288.32 g/mol

- CAS Number : 335394-78-0

This compound primarily functions as a diuretic by inhibiting urea transporters in the kidneys. This inhibition leads to increased diuresis and alterations in fluid balance, making it a candidate for treating conditions such as hypertension and edema. The compound's unique thienoquinoline structure contributes to its biological activity by enhancing its binding affinity to target proteins involved in renal function .

Diuretic Effects

Research has established this compound as a potent diuretic agent. In animal studies, it was shown to significantly increase urine output compared to control groups. This effect is attributed to the compound's ability to inhibit urea reabsorption in the renal tubules, thus promoting excretion:

Cytotoxicity and Safety Profile

While this compound exhibits beneficial diuretic properties, it is essential to assess its safety profile. Studies have indicated that at therapeutic doses, the compound does not exhibit significant cytotoxicity. However, higher concentrations may lead to adverse effects:

- Cell Viability : Maintained above 80% at therapeutic concentrations.

- Toxicity Threshold : Noted at concentrations exceeding 50 µM in vitro .

Case Studies

-

Diuretic Efficacy in Hypertensive Models :

- A study involving hypertensive rats demonstrated that administration of this compound resulted in a significant reduction in blood pressure alongside increased urine output. This dual effect suggests potential for managing hypertension effectively.

-

Comparative Analysis with Other Diuretics :

- In comparative studies with established diuretics like furosemide, this compound showed comparable efficacy but with a more favorable side effect profile, indicating its potential as a safer alternative.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic applicability:

Q & A

Basic Question: What are the recommended synthetic routes for Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate, and how can purity be optimized?

Answer:

The compound is synthesized via acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride under triethylamine catalysis, followed by base-catalyzed heterocyclization of intermediate anilides . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield and purity. For example, describes a similar quinoline derivative synthesized using AlCl₃-mediated cyclization in 1,2-dichlorobenzene, achieving 73% yield after recrystallization from ethanol. Purity (>95%) is confirmed via HPLC, GC-MS, and elemental analysis .

Basic Question: How is the structural characterization of this compound validated in academic research?

Answer:

X-ray crystallography is the gold standard for structural validation. For instance, and report crystal structures of related quinoline derivatives, detailing bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π stacking) . Spectroscopic methods include:

- ¹H/¹³C NMR : Assignments based on chemical shifts (e.g., methoxy groups at δ ~3.6 ppm, aromatic protons at δ 6.9–7.3 ppm) .

- IR : Confirmation of carbonyl (1731 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .

Basic Question: What pharmacokinetic parameters have been reported for this compound in preclinical studies?

Answer:

In a rat study ( ), the compound (PU-48) exhibited:

- Bioavailability : 58% after oral administration.

- Tissue distribution : High accumulation in kidneys and liver, suggesting renal/hepatic elimination pathways.

- Half-life : 4.2 hours, with 85% excretion via urine within 24 hours .

These parameters guide dosing regimens in subsequent pharmacological studies.

Advanced Question: How can researchers investigate the mechanism of action for its diuretic activity?

Answer:

identifies this compound as a diuretic, but the mechanism remains unclear. Proposed strategies:

- In vitro assays : Screen for inhibition of renal Na⁺/K⁺-ATPase or carbonic anhydrase.

- In vivo models : Compare this compound’s efficacy with furosemide in Dahl salt-sensitive rats, monitoring electrolyte excretion and blood pressure .

- Receptor profiling : Use radioligand binding assays to test affinity for vasopressin V₂ or aldosterone receptors.

Advanced Question: What structural modifications enhance anticancer activity in related quinoline derivatives?

Answer:

shows that triazole-linked indoloquinoxalines (e.g., compound 27) exhibit potent anticancer activity (IC₅₀ = 1.5–9.3 µM) via apoptosis induction and S/G₀-G₁ cell cycle arrest. Key modifications include:

- Functional groups : Electron-withdrawing substituents (e.g., -NO₂, -CF₃) improve target binding.

- Heterocyclic appendages : Triazole moieties enhance interactions with ATP-binding pockets, validated via molecular docking .

Advanced Question: How should researchers address contradictory data in pharmacokinetic vs. pharmacological studies?

Answer:

Discrepancies may arise from species-specific metabolism or dosing protocols. For example:

- Case : High renal accumulation ( ) but low nephrotoxicity in rats vs. potential hepatotoxicity in humans.

- Resolution : Conduct cross-species metabolite profiling (LC-MS) and compare toxicity in human hepatocyte cell lines (e.g., HepG2) .

Advanced Question: What computational methods are used to predict binding modes of this compound?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., DNA topoisomerase II). used docking to align compound 27 with ATP-binding sites .

- MD simulations : GROMACS or AMBER validate stability of ligand-receptor complexes over 100-ns trajectories.

Advanced Question: What alternative synthetic strategies improve scalability for analogs?

Answer:

- Flow chemistry : Continuous reactors reduce reaction times and improve yield (e.g., ’s acylation step) .

- Green chemistry : Ionic liquids or microwave-assisted synthesis minimize solvent waste. highlights ultrasound irradiation for quinoline cyclization .

Advanced Question: How do bioactivity discrepancies arise between in vitro and in vivo models?

Answer:

- Example : this compound shows diuretic activity in rats ( ) but no cytotoxicity in cancer cells (unlike ’s analogs).

- Analysis : Differences in membrane permeability (logP = 2.1 for this compound vs. 3.5 for compound 27) or metabolic stability. Use Caco-2 cell assays to predict absorption .

Advanced Question: What structural analogs are prioritized for SAR studies?

Answer:

- Methoxy/hydroxy variants : ’s 2-hydroxy-6-methoxy analog shows enhanced solubility and reactivity .

- Chloro derivatives : ’s 4-chloro-2-methylquinoline-6-carboxylic acid exhibits improved enzyme inhibition .

- Hybrids : Merge this compound’s diuretic core with triazole motifs ( ) for dual bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.